Cas no 1305323-10-7 (Methyl 6-methoxy-1H-benzimidazole-4-carboxylate)

Methyl 6-methoxy-1H-benzimidazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-Methoxybenzimidazole-7-carboxylate

- Methyl 6-methoxy-1H-benzimidazole-4-carboxylate

-

- インチ: 1S/C10H10N2O3/c1-14-6-3-7(10(13)15-2)9-8(4-6)11-5-12-9/h3-5H,1-2H3,(H,11,12)

- InChIKey: CFNMOCNJSFLYMX-UHFFFAOYSA-N

- SMILES: O(C)C1C=C(C(=O)OC)C2=C(C=1)NC=N2

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 247

- トポロジー分子極性表面積: 64.2

Methyl 6-methoxy-1H-benzimidazole-4-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1579446-1g |

Methyl 5-methoxy-1H-benzo[d]imidazole-7-carboxylate |

1305323-10-7 | 98% | 1g |

¥21746.00 | 2024-08-09 |

Methyl 6-methoxy-1H-benzimidazole-4-carboxylate 関連文献

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

Methyl 6-methoxy-1H-benzimidazole-4-carboxylateに関する追加情報

Methyl 6-methoxy-1H-benzimidazole-4-carboxylate (CAS No. 1305323-10-7): A Comprehensive Overview

Methyl 6-methoxy-1H-benzimidazole-4-carboxylate (CAS No. 1305323-10-7) is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This benzimidazole derivative, characterized by its methoxy and carboxylate functional groups, possesses a rich chemical profile that makes it a valuable candidate for various biochemical and pharmacological applications.

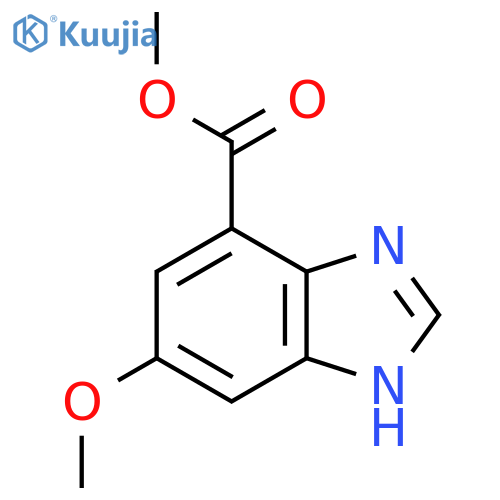

The molecular structure of Methyl 6-methoxy-1H-benzimidazole-4-carboxylate consists of a benzimidazole core substituted with a methoxy group at the 6-position and a carboxylate moiety at the 4-position. This specific arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The benzimidazole scaffold is well-known for its versatility in medicinal chemistry, often serving as a key structural element in drugs targeting a wide range of diseases.

In recent years, the interest in benzimidazole derivatives has surged due to their demonstrated efficacy in various therapeutic areas. Notably, compounds featuring the benzimidazole core have shown promise in the treatment of infectious diseases, cancer, and neurological disorders. The methoxy group in Methyl 6-methoxy-1H-benzimidazole-4-carboxylate enhances its solubility and metabolic stability, making it an attractive intermediate for drug development.

One of the most compelling aspects of this compound is its potential as a precursor in synthesizing more complex pharmacophores. Researchers have leveraged the reactivity of the carboxylate group to introduce additional functional moieties, thereby tailoring the molecule for specific biological activities. For instance, modifications at the 2-position of the benzimidazole ring can lead to derivatives with enhanced binding affinity to target proteins.

The pharmacological profile of Methyl 6-methoxy-1H-benzimidazole-4-carboxylate has been extensively studied in vitro and in vivo. Preliminary findings suggest that this compound exhibits inhibitory effects on certain enzymes and receptors implicated in disease pathogenesis. Specifically, its ability to modulate the activity of enzymes such as kinases and phosphodiesterases has been explored, highlighting its potential utility in oncology and anti-inflammatory therapies.

Recent advancements in computational chemistry have further enhanced our understanding of how Methyl 6-methoxy-1H-benzimidazole-4-carboxylate interacts with biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on proteins with high affinity, suggesting mechanisms for its observed biological effects. These insights have guided the design of novel derivatives with improved pharmacokinetic properties.

The synthesis of Methyl 6-methoxy-1H-benzimidazole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the methoxy group at the 6-position typically employs nucleophilic aromatic substitution (SNAr) reactions, while the carboxylate functionality is often introduced through oxidation or carboxylation processes. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers obtain high-quality material for their studies.

In conclusion, Methyl 6-methoxy-1H-benzimidazole-4-carboxylate (CAS No. 1305323-10-7) represents a promising compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its benzimidazole core, combined with functional groups such as methoxy and carboxylate, offers a versatile platform for drug discovery. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to play a significant role in the development of next-generation therapeutics.

1305323-10-7 (Methyl 6-methoxy-1H-benzimidazole-4-carboxylate) Related Products

- 109-69-3(1-Chlorobutane)

- 28469-24-1(4-Nitro-1-(3-phenylpropyl)-1H-pyrazole)

- 2228346-26-5(2-(2,4,6-trimethylphenyl)methylcyclopropan-1-amine)

- 58158-57-9(1-(4-chlorophenyl)-2-(pyridin-3-yl)ethan-1-one)

- 955305-63-2(N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-4-amine)

- 681034-15-1((-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate)

- 767286-63-5(O-(3-fluoropropyl)hydroxylamine)

- 1060807-25-1(1-(2-methoxy-3-pyridyl)ethanamine)

- 1214355-94-8(3',3-Difluorobiphenyl-2-carbonitrile)

- 2633-57-0(Benzene,(tri-2-propen-1-ylsilyl)-)